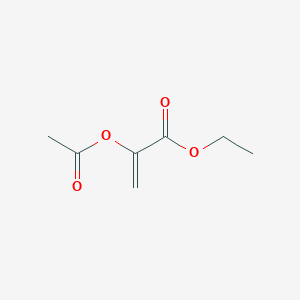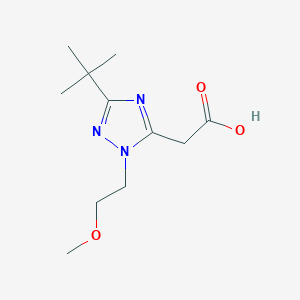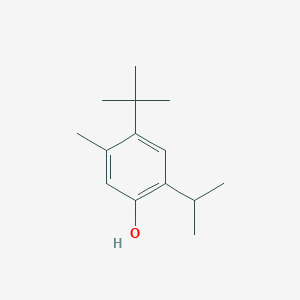
4-(tert-Butyl)-2-isopropyl-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-2-isopropyl-5-methylphenol: is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an isopropyl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropyl-5-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride, methyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(tert-Butyl)-2-isopropyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrocarbon derivatives with reduced hydroxyl groups.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
4-(tert-Butyl)-2-isopropyl-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in the production of polymers, resins, and other industrial materials to enhance stability and performance.
作用机制
The mechanism of action of 4-(tert-Butyl)-2-isopropyl-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
相似化合物的比较
Similar Compounds
Phenol: The simplest member of the phenol family, lacking the bulky substituents present in 4-(tert-Butyl)-2-isopropyl-5-methylphenol.
4-tert-Butylphenol: Contains a tert-butyl group but lacks the methyl and isopropyl groups.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the methyl and isopropyl groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl, methyl, and isopropyl groups enhances its stability, reactivity, and potential biological activity compared to simpler phenolic compounds.
属性
CAS 编号 |
30061-93-9 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
4-tert-butyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15/h7-9,15H,1-6H3 |
InChI 键 |
RIQFGDIBJAYAEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


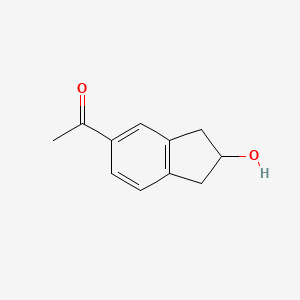
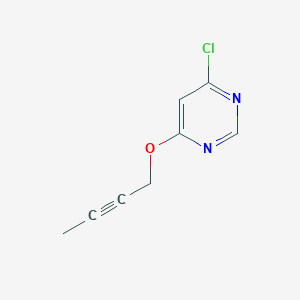
![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
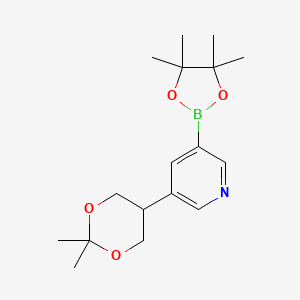
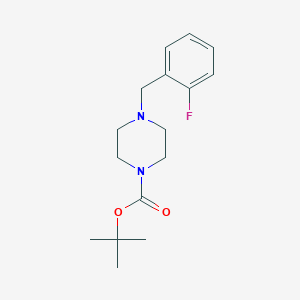
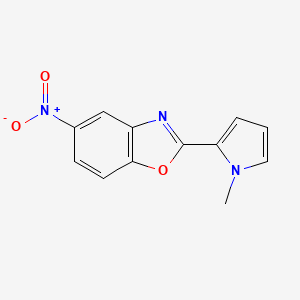
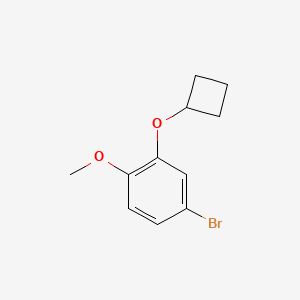
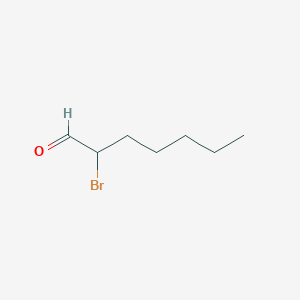

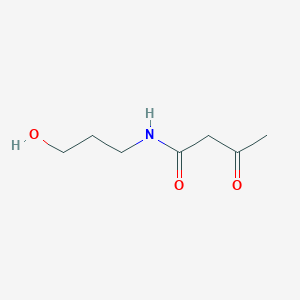
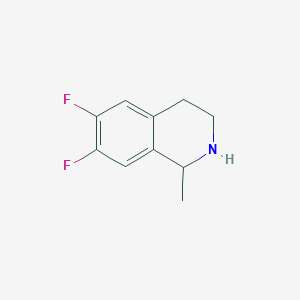
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
